3-Cycloheptyl-1,2-oxazol-5-amine
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Overview
Description
3-Cycloheptyl-1,2-oxazol-5-amine is a chemical compound with the molecular formula C10H16N2O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a cycloheptyl group attached to the oxazole ring, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl-1,2-oxazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the van Leusen oxazole synthesis is a widely used method for preparing oxazole derivatives. This method involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or ketones in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-Cycloheptyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the cycloheptyl group.
Substitution: Substitution reactions can introduce different functional groups into the oxazole ring or the cycloheptyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents into the oxazole ring or the cycloheptyl group.
Scientific Research Applications
3-Cycloheptyl-1,2-oxazol-5-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cycloheptyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various receptors and enzymes through non-covalent interactions, influencing biological processes. The cycloheptyl group may also play a role in modulating the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cycloheptyl-1,2-oxazol-5-amine include other oxazole derivatives such as:
- 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
- 3-(2-(2-hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
- 3-chloro-4-(4-methoxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one
Uniqueness
The uniqueness of this compound lies in its cycloheptyl group, which may impart distinct chemical and biological properties compared to other oxazole derivatives. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
3-cycloheptyl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-10-7-9(12-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQJUQHGTOJTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=NOC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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